molecular formula C11H10FI B2383905 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane CAS No. 1934526-34-7

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2383905
CAS No.: 1934526-34-7
M. Wt: 288.104
InChI Key: BQCQADSPVHWGIN-UHFFFAOYSA-N
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Description

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C₁₁H₁₀FI. It is a member of the bicyclo[1.1.1]pentane family, characterized by a unique three-dimensional structure that imparts distinct chemical properties.

Mechanism of Action

Target of Action

The primary targets of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound is structurally related to bicyclo[111]pentanes (BCPs), which have been studied for their interactions with various biological targets .

Mode of Action

The mode of action of 1-Fluoro-3-(4-iodophenyl)bicyclo[11It’s known that the compound contains a bicyclo[111]pentane fragment, which can interact with other molecules through resonance energy transfer . The specific interactions of this compound with its targets would depend on the nature of these targets.

Biochemical Pathways

The specific biochemical pathways affected by 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The physicochemical properties of fluoro-substituted bicyclo[111]pentanes have been studied, and these properties can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 1-Fluoro-3-(4-iodophenyl)bicyclo[11The compound’s bicyclo[111]pentane core has been incorporated into the structure of various drugs, suggesting that it may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane. For instance, the incorporation of a fluorine atom into organic compounds can dramatically alter the acidity/basicity of the neighboring functional groups, which can influence the compound’s interactions with its targets .

Preparation Methods

The synthesis of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.

    Introduction of the fluoro group: This step often involves the use of fluorinating agents such as Selectfluor.

    Iodination of the phenyl ring: This can be accomplished using iodine and a suitable oxidizing agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution reactions: The iodine atom on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Cross-coupling reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Comparison with Similar Compounds

1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

    1-Fluoro-3-phenylbicyclo[1.1.1]pentane:

    1-Iodo-3-phenylbicyclo[1.1.1]pentane: Lacks the fluoro substituent, which influences its chemical properties and reactivity.

    1-Fluoro-3-(4-bromophenyl)bicyclo[1.1.1]pentane: The bromine atom provides different reactivity compared to iodine.

The uniqueness of this compound lies in the presence of both fluoro and iodo substituents, which impart distinct chemical properties and reactivity .

Properties

IUPAC Name

1-fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FI/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCQADSPVHWGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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